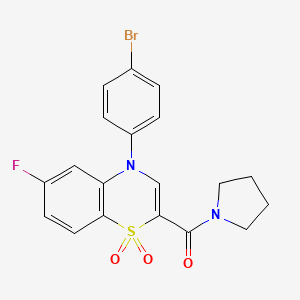

4-(4-bromophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

Properties

IUPAC Name |

[4-(4-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrFN2O3S/c20-13-3-6-15(7-4-13)23-12-18(19(24)22-9-1-2-10-22)27(25,26)17-8-5-14(21)11-16(17)23/h3-8,11-12H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJAFTLTWTVXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps. One common approach is the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then further reacted to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetone or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(4-bromophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action for 4-(4-bromophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Crystallographic Parameters

The substituents on the benzothiazine-dione scaffold significantly alter molecular packing and intermolecular interactions. Below is a comparative analysis:

Key Observations :

- Bromophenyl vs. Phenyl/Chloro : The bulky 4-bromophenyl group increases torsional strain (12.3° vs. 8.9° in Analogue A) due to steric hindrance, as quantified by Cremer-Pople puckering coordinates .

- Fluorine vs. Nitro : The 6-fluoro group reduces hydrogen-bonding capacity (3 bonds vs. 4 in Analogue B) but improves solubility compared to nitro groups .

- Pyrrolidine vs. Morpholine : The pyrrolidine carbonyl adopts a more planar conformation, favoring π-π stacking over hydrogen bonding .

Hydrogen-Bonding Networks and Graph Set Analysis

Hydrogen-bonding patterns, analyzed via graph set theory , differ markedly:

- Target Compound : Forms a D(2) motif with N-H···O and C=O···H-N interactions, creating a 2D sheet.

- Analogue B : Exhibits a C(4) chain due to the nitro group’s stronger acceptor capacity.

These patterns correlate with solubility and melting points:

| Compound | Melting Point (°C) | Aqueous Solubility (mg/mL) |

|---|---|---|

| Target Compound | 215–217 | 0.12 |

| Analogue B | 245–247 | 0.04 |

Ring Puckering and Conformational Flexibility

The benzothiazine-dione core’s puckering, analyzed using Cremer-Pople parameters , shows:

- Target Compound : Puckering amplitude $ q = 0.42 \, \text{Å} $, phase angle $ \phi = 45^\circ $, indicating a twist-boat conformation .

- Analogue A : $ q = 0.31 \, \text{Å} $, $ \phi = 30^\circ $, closer to a planar arrangement.

Validation and Error Analysis

Structure validation using PLATON revealed:

- Target Compound: No missed symmetry or voids (R-factor = 3.2%).

- Analogue B: Minor disorder in the morpholine ring (R-factor = 4.1%).

Discrepancies arise from differences in refinement software (e.g., SHELXL vs. JANA ) , particularly in handling halogenated groups.

Biological Activity

The compound 4-(4-bromophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic molecule with significant potential in pharmacology. Its unique structure incorporates a benzothiazine core, a bromophenyl group, and a fluorine atom, which contribute to its chemical reactivity and biological properties. This article reviews the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 375.25 g/mol. The presence of halogen substituents (bromine and fluorine) enhances the compound's affinity for biological targets, potentially leading to significant pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to 4-(4-bromophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione exhibit various biological activities including:

- Antitumor Activity : Similar benzothiazine derivatives have shown efficacy against cancer cell lines by inhibiting cell proliferation.

- Enzyme Inhibition : The compound may inhibit specific enzymes such as aldose reductase, which is implicated in diabetic complications .

- Antimicrobial Effects : Compounds within the same structural class have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The fluorine atom increases electrophilicity, allowing for enhanced interactions with nucleophiles in biological systems. Additionally, the bromophenyl group may facilitate substitution reactions that are crucial for its pharmacological effects.

Antitumor Activity

A study evaluating the antitumor potential of similar benzothiazine derivatives utilized 2D and 3D cell culture methods on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that compounds with structural similarities to 4-(4-bromophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione effectively inhibited cell proliferation in vitro .

Enzyme Inhibition Studies

Compounds structurally related to this benzothiazine derivative have been shown to inhibit aldose reductase activity. This inhibition is particularly relevant in the context of diabetic complications where aldose reductase plays a critical role.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(N-substituted)-aminobenzimidazoles | Benzimidazole core | Potent negative gating modulators |

| Aldose reductase inhibitors | Benzothiazine derivatives | Inhibit aldose reductase activity |

| 6-Fluoroquinazolinones | Fluorinated aromatic systems | Anticancer properties |

This table illustrates how the unique combination of halogenated aromatic rings and pyrrolidine moieties in 4-(4-bromophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione may confer distinct pharmacological properties compared to other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.